REACTION_CXSMILES
|
[I:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].Cl.[NH2:17][OH:18].C(O)C>O>[I:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[N:17][OH:18])[NH2:7])=[CH:4][CH:3]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
7.69 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
8.74 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated at 90°-100° C. for 4 hours
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Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
evaporated until a precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallised from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C(N)=NO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |